molecular formula C16H18N4O2S B2508225 3-{3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl}-1-[(thiophen-2-yl)methyl]urea CAS No. 2379984-29-7

3-{3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl}-1-[(thiophen-2-yl)methyl]urea

Cat. No.: B2508225
CAS No.: 2379984-29-7
M. Wt: 330.41
InChI Key: JJWCBDHSFMWMCB-UHFFFAOYSA-N
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Description

3-{3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl}-1-[(thiophen-2-yl)methyl]urea is a complex organic compound that features a benzoxazole ring, a thiophene ring, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl}-1-[(thiophen-2-yl)methyl]urea typically involves multiple steps:

    Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of o-aminophenol with a carboxylic acid derivative under acidic conditions.

    Introduction of Dimethylamino Group: The dimethylamino group is introduced via a Mannich reaction, where formaldehyde and dimethylamine are reacted with the benzoxazole derivative.

    Formation of Thiophene Ring: The thiophene ring is synthesized separately, often through the reaction of a dicarbonyl compound with elemental sulfur.

    Coupling of Benzoxazole and Thiophene Rings: The benzoxazole and thiophene rings are coupled through a urea linkage, typically using a phosgene or carbodiimide reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or carbonyl functionalities, converting them to amines or alcohols, respectively.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzoxazole and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions (e.g., acidic or basic).

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Biological Probes: The compound can be used as a fluorescent probe due to its unique structural features.

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine

    Drug Development: The compound’s structural motifs are of interest in the design of new pharmaceuticals, particularly for targeting specific biological pathways.

Industry

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-{3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl}-1-[(thiophen-2-yl)methyl]urea involves its interaction with molecular targets such as enzymes or receptors. The benzoxazole and thiophene rings can engage in π-π stacking interactions, while the urea moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole Derivatives: Compounds like 2-(4-morpholinyl)benzoxazole share the benzoxazole core and exhibit similar biological activities.

    Thiophene Derivatives: Compounds such as 2-acetylthiophene have the thiophene ring and are used in similar applications.

    Urea Derivatives: Compounds like N,N’-dimethylurea share the urea moiety and are used in various chemical reactions.

Uniqueness

3-{3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl}-1-[(thiophen-2-yl)methyl]urea is unique due to the combination of its structural motifs, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2S/c1-20(2)10-14-13-8-11(5-6-15(13)22-19-14)18-16(21)17-9-12-4-3-7-23-12/h3-8H,9-10H2,1-2H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJWCBDHSFMWMCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=NOC2=C1C=C(C=C2)NC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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